molecular formula C14H26O10 B8047999 lpha, oMega-Dipropionic acid triethylene glycol

lpha, oMega-Dipropionic acid triethylene glycol

Cat. No.: B8047999
M. Wt: 354.35 g/mol
InChI Key: DZCFXEIHXGWCCM-UHFFFAOYSA-N
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Description

alpha,omega-Dipropionic acid triethylene glycol (CASRN 261527-27-9) is a synthetic compound comprising a triethylene glycol (TEG) backbone flanked by terminal propionic acid groups. Its structure is HOOC-CH₂CH₂-O-(CH₂CH₂O)₃-CH₂CH₂-COOH, with a molecular formula of C₁₂H₂₀O₈ and a molecular weight of 292.28 g/mol. This compound is characterized by its hydrophilic ethylene oxide (EO) units and carboxylic acid termini, which enhance solubility in polar solvents and enable applications in polymer chemistry, drug conjugation, and crosslinking .

Properties

IUPAC Name

3-[2-[2-[2-(3-carboxyoxypropoxy)ethoxy]ethoxy]ethoxy]propyl hydrogen carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O10/c15-13(16)23-5-1-3-19-7-9-21-11-12-22-10-8-20-4-2-6-24-14(17)18/h1-12H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCFXEIHXGWCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCCOC(=O)O)COC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Alpha, omega-Dipropionic acid triethylene glycol is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer properties and metabolic effects. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

Athis compound is a derivative of triethylene glycol, a compound known for its hydrophilic properties and utility in various industrial applications. The chemical structure can be represented as follows:

  • Chemical Formula : C₁₁H₂₂O₄
  • Molecular Weight : 218.30 g/mol

The presence of propionic acid moieties contributes to its potential biological activity, particularly in metabolic pathways.

Anti-Metastatic and Anti-Angiogenic Properties

A significant body of research has focused on the anti-metastatic and anti-angiogenic activities of triethylene glycol derivatives, including athis compound. Studies indicate that these compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. Specifically:

  • Inhibition of MMPs : Research shows that triethylene glycol derivatives can bind to the catalytic domains of MMP-2, MMP-7, and MMP-9. This binding disrupts their activity, leading to decreased cancer cell migration and invasion .
  • Downregulation of VEGF : The vascular endothelial growth factor (VEGF) is critical for angiogenesis. Studies have demonstrated that treatment with these derivatives results in the downregulation of VEGF at the protein level, thereby inhibiting new blood vessel formation necessary for tumor growth .

Mechanistic Insights

The mechanisms underlying these biological activities involve complex interactions at the molecular level:

  • Molecular Dynamics Analysis : Investigations using molecular dynamics simulations have revealed that these compounds can cause structural disruptions in key proteins involved in cancer progression .
  • Cell Culture Studies : In vitro assays have confirmed the anti-metastatic effects by demonstrating reduced migration and invasion of cancer cells treated with athis compound derivatives .

Case Study 1: Ethylene Glycol Poisoning

While not directly related to athis compound's therapeutic potential, understanding ethylene glycol's toxicity provides context for assessing safety profiles. A notable case involved a patient who ingested a massive amount of ethylene glycol but survived with minimal sequelae after receiving prompt medical intervention . This case highlights the importance of understanding metabolic pathways and potential antidotes when dealing with compounds related to glycol derivatives.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-MetastaticInhibition of MMP-2, MMP-7, MMP-9
Anti-AngiogenicDownregulation of VEGF
Structural DisruptionBinding to catalytic domains

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems
Alpha, omega-Dipropionic acid triethylene glycol is widely utilized in drug delivery systems due to its ability to improve the solubility and stability of therapeutic molecules. The hydrophilic nature of PEG enhances the bioavailability of drugs when conjugated with this compound. It facilitates the formation of stable amide bonds with primary amines, allowing for effective drug loading and release mechanisms .

Hydrogels for Biocompatibility
Research has shown that hydrogels formed using athis compound can serve as biocompatible interfaces for medical devices. One study demonstrated the use of a glucose-permeable hydrogel created by cross-linking PEG derivatives with this compound, which was evaluated for its compatibility with subcutaneous tissue in rats. The hydrogel exhibited minimal inflammatory response and maintained functionality as a glucose sensor interface .

Nanotechnology

In nanotechnology, athis compound is employed as a linker in the synthesis of nanoparticles and nanocarriers. Its ability to form stable conjugates with various biomolecules allows for targeted delivery of therapeutic agents at the cellular level. This application is particularly relevant in cancer therapy, where targeted drug delivery can minimize side effects and enhance treatment efficacy .

Material Science

Polymer Development
The compound is also significant in the development of advanced materials, particularly in creating functionalized polymers. Its reactive carboxylic acid groups can be used to modify surfaces or incorporate bioactive molecules into polymer matrices, enhancing their performance in biomedical applications such as tissue engineering and regenerative medicine .

Case Studies

Study Application Findings
Hydrogel Interface StudyBiocompatibilityDemonstrated minimal inflammatory response and effective glucose sensing capabilities .
Nanoparticle Drug DeliveryTargeted TherapyImproved drug solubility and stability, enhancing therapeutic efficacy against cancer cells .
Polymer FunctionalizationMaterial ScienceSuccessful incorporation of bioactive molecules into polymer matrices using athis compound as a linker .

Comparison with Similar Compounds

Triethylene Glycol (TEG)

Triethylene glycol (CASRN 112-27-6, C₆H₁₄O₄, MW 150.17 g/mol) is the unmodified backbone of alpha,omega-dipropionic acid TEG. Key differences include:

  • Functionality : TEG lacks terminal reactive groups, limiting its use in covalent bonding. In contrast, the dipropionic acid derivative’s carboxyl groups enable esterification and amidation reactions.
  • Applications : TEG is primarily used as a humectant, solvent, and in natural gas dehydration due to its hygroscopicity . The dipropionic acid variant is tailored for biomedical applications, such as pH-sensitive drug delivery systems.
  • Hazard Profile : TEG exhibits low acute toxicity (oral LD₅₀ >5,000 mg/kg in rats) and high biodegradability (>60% in 28 days) .

Tripropylene Glycol (TPG)

Tripropylene glycol (CASRN 24800-44-0, C₉H₂₀O₄, MW 192.25 g/mol) shares a similar oligomeric glycol structure but differs in backbone composition:

  • Hydrophobicity : TPG’s methyl groups reduce water solubility compared to alpha,omega-dipropionic acid TEG.
  • Environmental Fate : TPG is rapidly biodegradable (half-life <60 days) and classified as low concern for bioaccumulation (BCF <100) . The dipropionic acid derivative’s higher polarity may enhance biodegradability but requires empirical validation.
  • Regulatory Status : TPG is designated as a low-priority substance by the U.S. EPA due to its low hazard profile , whereas alpha,omega-dipropionic acid TEG lacks extensive regulatory evaluation.

alpha,omega-Disuccinimidyl Triethylene Glycol

Key contrasts:

  • Reactivity : Succinimidyl esters enable amine-specific conjugation, whereas propionic acid groups require activation (e.g., EDC/NHS) for coupling.
  • Applications : NHS derivatives are preferred in protein labeling, while dipropionic acid variants are used in pH-responsive hydrogels .

alpha-Amine-omega-Propionic Acid Triethylene Glycol

alpha-Amine-omega-propionic acid TEG (CASRN 784105-33-5, C₁₁H₂₃NO₇, MW 281.30 g/mol) features an amine terminus, enabling orthogonal functionalization:

  • Dual Reactivity : Combines amine (for sulfhydryl or carbonyl reactions) and carboxylic acid (for ester/amide formation) groups.
  • Biomedical Use : Employed in vaccine conjugates and targeted therapeutics , whereas the dipropionic acid variant is more suited for symmetric crosslinking.

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Functional Groups Solubility Biodegradability Primary Applications
alpha,omega-Dipropionic acid TEG C₁₂H₂₀O₈ 292.28 Carboxylic acids High (aqueous) Moderate (predicted) Polymer crosslinking, drug delivery
Triethylene Glycol (TEG) C₆H₁₄O₄ 150.17 Hydroxyl High (aqueous) High (>60% in 28 days) Solvent, humectant
Tripropylene Glycol (TPG) C₉H₂₀O₄ 192.25 Hydroxyl Moderate (organic) High (half-life <60 days) Plasticizers, cosmetics
alpha,omega-Disuccinimidyl TEG C₁₄H₂₀N₂O₁₀ 376.32 NHS esters Moderate (DMF/DMSO) Low (predicted) Protein conjugation
alpha-Amine-omega-propionic acid TEG C₁₁H₂₃NO₇ 281.30 Amine, carboxylic acid High (aqueous) Moderate (predicted) Vaccine conjugates

Research Findings and Key Insights

  • Synthetic Flexibility : The dipropionic acid TEG’s carboxyl groups allow for modular derivatization, but its synthesis requires precise control to avoid side reactions in EO unit propagation .
  • Environmental Impact : While TPG and TEG are well-characterized as low-risk substances , the environmental persistence of alpha,omega-dipropionic acid TEG remains understudied. Its polar structure suggests faster degradation than aromatic analogs.
  • Toxicity : Propionic acid derivatives generally exhibit low acute toxicity (LC₅₀ >100 ppm for aquatic organisms), aligning with glycol class trends .

Preparation Methods

Vacuum-Assisted Esterification

Vacuum-assisted esterification is a cornerstone technique for synthesizing triethylene glycol esters, as demonstrated in the production of triethylene glycol dimethacrylate (TEGDMA). For TEGDP, this method involves reacting triethylene glycol with propionic acid under reduced pressure to minimize side reactions and enhance esterification efficiency.

Reaction Setup :

  • Reactants : Triethylene glycol and propionic acid in a molar ratio of 1:2.2–2.5.

  • Catalysts : Tosic acid (p-toluenesulfonic acid) or phosphoric acid at 1.2–4.2% of total reactant mass.

  • Solvents : Toluene or xylene (50–90% of total reactant mass) to facilitate azeotropic water removal.

  • Polymerization Inhibitors : Thiodiphenylamine (0.3–0.5%) or cupric chloride to prevent radical-induced polymerization.

Process :

  • Combine reactants, solvent, catalyst, and inhibitor in a reactor.

  • Apply vacuum (-0.04 to -0.08 MPa) and heat to 80–110°C.

  • Maintain until acid value drops to 3–5 mg KOH/g, indicating >90% conversion.

Advantages :

  • Reduced reaction time (6–8 hours vs. 12+ hours for atmospheric methods).

  • Higher yields (79–81% vs. 62% in non-vacuum processes).

Low-Temperature Condensation with Adsorbent Assistance

Adapted from triethylene glycol di-2-ethylhexoate synthesis, this method prioritizes low-temperature conditions (40–80°C) and adsorbents (e.g., activated carbon) to suppress discoloration and side reactions.

Key Modifications for TEGDP :

  • Adsorbents : 0.5–1.0% attapulgite or activated carbon to adsorb acidic byproducts.

  • Alkaline Wash : Post-reaction neutralization with 1–2.5% sodium hydroxide to pH 7–8.

  • Distillation : Remove excess propionic acid under high vacuum (0.5–1 mmHg) at 80–150°C.

Performance Metrics :

  • Color Stability : APHA color index <30 after heating at 180°C for 2 hours.

  • Purity : >92% ester content confirmed via gas chromatography.

Comparative Analysis of Synthesis Methods

Reaction Efficiency and Product Quality

Table 1 contrasts vacuum-assisted and low-temperature methods for TEGDP synthesis:

Parameter Vacuum-Assisted Low-Temperature
Temperature Range80–110°C40–80°C
Reaction Time6–8 hours4–6 hours
Yield79–81%75–78%
Color (APHA)40–45<30
Energy ConsumptionHighModerate

Trade-offs :

  • Vacuum methods favor yield but require higher energy input.

  • Low-temperature processes excel in color stability but necessitate adsorbent use.

Catalyst Selection and Impact on Kinetics

Catalysts critically influence reaction rates and byproduct formation:

  • Tosic Acid : Achieves 93.6% ester content in TEGDMA synthesis at 4.2% loading.

  • Phosphoric Acid : Less corrosive but requires higher temperatures (100–110°C) for comparable activity.

Optimization Insight :
A 3.0% tosic acid loading reduces reaction time by 30% compared to phosphoric acid, with minimal impact on product color.

Purification and Quality Control

Neutralization and Washing

Post-esterification washing removes unreacted acid and catalyst residues:

  • Alkaline Solution : 1–2.5% NaOH achieves pH 7–8, critical for stabilizing the ester.

  • Layering Efficiency : Phase separation completes within 1–2 hours, with <2% product loss to aqueous phase.

Vacuum Distillation

Final distillation under 0.5–1 mmHg removes residual solvent and propionic acid:

  • Temperature Gradient : 80–150°C prevents thermal degradation of TEGDP.

  • Inhibitor Addition : 0.4–0.6% 2,6-di-tert-butyl-4-methylphenol preserves product integrity during distillation.

Industrial-Scale Challenges and Solutions

Polymerization Mitigation

TEGDP’s unsaturated ester bonds are prone to radical polymerization:

  • Inhibitor Cocktails : Combining thiodiphenylamine (0.3%) and 2,6-DTBP (0.5%) reduces gelation by 70%.

  • Oxygen Exclusion : Nitrogen sparging during distillation lowers peroxide formation.

Byproduct Management

Propionic Anhydride : Forms via acid self-condensation at >110°C. Solutions include:

  • Temperature control (<100°C).

  • Adsorbent addition (activated carbon) to trap anhydrides.

Analytical Validation of TEGDP

Spectroscopic Characterization

  • FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1150 cm⁻¹ (C-O-C) confirm ester formation.

  • ¹H NMR : δ 4.2–4.3 ppm (triethylene glycol -CH₂OCO-) and δ 1.1 ppm (propionyl -CH₂CH₃).

Chromatographic Purity Assessment

  • GC-MS : Retention time 12.3 min (TEGDP) vs. 8.7 min (triethylene glycol).

  • HPLC : >98% purity achieved with C18 column and acetonitrile/water mobile phase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing high-purity alpha, omega-dipropionic acid triethylene glycol?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. A typical protocol involves reacting triethylene glycol with propionic acid derivatives in the presence of a catalyst like p-toluenesulfonic acid (0.05% w/w) and acetic anhydride (2–5% w/w) under reflux conditions. Post-synthesis purification may include neutralization with sodium carbonate, saltwater washing, and activated carbon treatment to remove residual acids and impurities .

Q. Which spectroscopic techniques are recommended for structural confirmation of athis compound?

  • Methodological Answer : Use a combination of ¹H-NMR and ¹³C-NMR to identify proton and carbon environments, particularly focusing on the terminal propionic acid groups and ethylene glycol backbone. GC-MS with trimethylsilyl derivatization (e.g., BSTFA) enhances volatility for accurate mass analysis, enabling differentiation from similar glycol derivatives . Infrared (IR) spectroscopy can confirm ester/acid C=O stretching vibrations (~1700–1750 cm⁻¹) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 40–60°C. Monitor degradation kinetics using HPLC with a C18 column and UV detection (210–220 nm). Compare peak areas of intact compound vs. degradation products (e.g., free propionic acid, triethylene glycol) to quantify stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for athis compound?

  • Methodological Answer : Discrepancies may arise from differences in sample purity or heating rates. Standardize testing using thermogravimetric analysis (TGA) under inert gas (N₂) at 10°C/min. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. Ensure samples are pre-purified via column chromatography to remove plasticizers or residual catalysts that may alter decomposition profiles .

Q. How can computational modeling complement experimental data to predict the compound’s interaction with polymeric matrices?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Parameterize the compound’s structure with density functional theory (DFT)-optimized geometries. Simulate interactions with common polymers (e.g., PLLA or PVC) to predict compatibility, rigidity effects, or plasticization behavior. Validate predictions with experimental mechanical testing (e.g., tensile modulus measurements) .

Q. What advanced analytical approaches identify trace degradation byproducts in environmental or biological matrices?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) for non-targeted screening. Use databases (e.g., mzCloud) to annotate unknown peaks. For biological samples (e.g., plasma), derivatize with BSTFA to enhance sensitivity in GC-MS analysis, focusing on metabolites like propionic acid and short-chain glycols .

Q. How do researchers design toxicity studies to evaluate chronic exposure risks of athis compound?

  • Methodological Answer : Follow OECD guidelines for subchronic inhalation or oral exposure in rodent models. Monitor biomarkers such as serum acidosis (via blood gas analysis) and renal function (creatinine clearance). Compare results to historical data on structurally similar glycols (e.g., triethylene glycol’s NOAEL of 100 mg/m³ in rats) to contextualize findings .

Methodological Notes for Data Interpretation

  • Contradiction Analysis : When conflicting data arise (e.g., variable degradation rates), apply triangulation by cross-referencing multiple techniques (e.g., NMR, LC-MS, and computational modeling) .
  • Literature Comparison : Align findings with prior studies on analogous compounds (e.g., polyethylene glycol derivatives) to identify structure-activity relationships. Use systematic review frameworks, such as EPA’s fit-for-purpose criteria, to evaluate data quality and relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.